2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene
Description
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct groups:
- 1-Methoxy group: An electron-donating substituent at position 1.
- 4-Fluoro group: An electron-withdrawing substituent at position 3.
- 2-(1-Chloro-2-methylpropan-2-yl) group: A bulky, branched alkyl chloride at position 2.
This combination of substituents confers unique physicochemical properties, including enhanced lipophilicity (due to the chloroalkyl group) and altered electronic characteristics. The compound is hypothesized to serve as an intermediate in agrochemical or pharmaceutical synthesis, though specific applications remain understudied. Its structural complexity distinguishes it from simpler halogenated benzene derivatives, necessitating a comparative analysis with analogs.
Properties
IUPAC Name |
2-(1-chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-11(2,7-12)9-6-8(13)4-5-10(9)14-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDBKNBCXCCQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=C(C=CC(=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580524 | |
| Record name | 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851314-92-6 | |
| Record name | 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene typically involves the alkylation of a fluorobenzene derivative with a chloroalkane. One common method is the Friedel-Crafts alkylation, where 4-fluoroanisole is reacted with 1-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohol derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The fluoro group can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 2-(1-Hydroxy-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene.
Oxidation: Formation of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluorobenzaldehyde or 2-(1-Chloro-2-methylpropan-2-yl)-4-fluorobenzoic acid.
Reduction: Formation of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxycyclohexane.
Scientific Research Applications
Pharmaceutical Chemistry
The compound has potential applications in pharmaceutical chemistry, particularly as an intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
Case Study : Research has indicated that fluorinated compounds often exhibit improved metabolic stability and bioavailability. For instance, studies on related compounds have shown that introducing fluorine can significantly alter the pharmacokinetic profiles of drugs, leading to better therapeutic outcomes .
Material Science
In material science, this compound can be utilized in the development of advanced materials such as polymers and coatings. The presence of fluorine enhances the chemical resistance and thermal stability of these materials.
Data Table: Properties of Fluorinated Polymers
| Property | Conventional Polymer | Fluorinated Polymer |
|---|---|---|
| Chemical Resistance | Moderate | High |
| Thermal Stability | Low | High |
| Surface Energy | High | Low |
Agricultural Chemistry
This compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. The incorporation of fluorine into agrochemicals can improve their effectiveness against pests while minimizing environmental impact.
Case Study : A study on fluorinated herbicides demonstrated their ability to provide higher selectivity and lower toxicity to non-target organisms compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Similarity and Key Differences
Evidence from authoritative databases highlights several structurally related compounds (Table 1), with similarity scores ranging from 0.84 to 0.96 . Key analogs include:
- 2-Chloro-1-fluoro-4-methoxybenzene (CAS 348-60-7, similarity: 0.96)
- 1-Chloro-2-fluoro-3-methoxybenzene (CAS 3827-49-4, similarity: 0.88)
Table 1: Comparative Properties of Target Compound and Analogs
| Compound Name | CAS Number | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene | - | ~218.7 | 3.2 | <0.1 | 265–270 (est.) |
| 2-Chloro-1-fluoro-4-methoxybenzene | 348-60-7 | 160.57 | 2.1 | 1.5 | 210–215 |
| 1-Chloro-2-fluoro-3-methoxybenzene | 3827-49-4 | 160.57 | 2.3 | 1.2 | 205–210 |
Key Observations :
- Lipophilicity : The target compound’s branched chloroalkyl group increases logP (3.2 vs. 2.1–2.3 in analogs), suggesting greater membrane permeability but reduced aqueous solubility .
- Steric Effects : The bulky 2-(1-chloro-2-methylpropan-2-yl) group impedes electrophilic substitution reactions at the ortho position, unlike unhindered analogs .
Research Findings on Substituent Impact
For example:
- 2- and 5-Position Substitutions: In pyrimidinones, substituents at these positions enhance binding affinity to target enzymes by 30–50% compared to other positions . By analogy, the target compound’s 2-position chloroalkyl group may confer steric advantages in ligand-receptor interactions.
Biological Activity
2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a chloro group, a methoxy group, and a fluoro substituent on a benzene ring. The molecular formula is , with a molecular weight of approximately 218.68 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.68 g/mol |
| CAS Number | Not specified |
Cytotoxicity Studies
Cytotoxicity assays performed on related compounds indicate that halogenated methoxybenzenes can exhibit significant cytotoxic effects on cancer cell lines. A study involving structurally similar compounds found that they induce apoptosis in human cancer cells through the activation of caspase pathways. This mechanism may be relevant to understanding the biological activity of this compound.
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For example, compounds with similar functional groups have been documented to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This could lead to interactions with other pharmaceuticals, necessitating further investigation into its pharmacokinetics.
Case Study 1: Antimicrobial Efficacy
In a comparative study of methoxy-substituted phenols, several compounds were tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that compounds with fluorine substitutions demonstrated enhanced antibacterial effects compared to their non-fluorinated counterparts. Although specific data for this compound was not available, the trend suggests potential efficacy in this area.
Case Study 2: Cytotoxicity Assessment
A study conducted on various halogenated phenolic compounds assessed their cytotoxic effects on MCF-7 breast cancer cells. The results indicated that certain derivatives led to significant cell death at concentrations ranging from 10 to 50 µM. The findings highlight the need for further testing of this compound to establish its cytotoxic profile.
Q & A
Q. What are the recommended synthetic routes for 2-(1-Chloro-2-methylpropan-2-yl)-4-fluoro-1-methoxybenzene, and what critical parameters influence yield?
Methodological Answer: A photoredox-mediated alkylation strategy using cesium salts (e.g., cesium (1-(2-fluorophenyl)-2-methylpropan-2-yl)oxy-2-oxoacetate) and halogenating agents like PhEBX is effective. Key parameters include:
- Catalyst loading : 5 mol% 4CzIPN for optimal electron transfer .
- Solvent : Degassed CHCl (0.1 M) to stabilize radical intermediates .
- Temperature : 0–25°C to minimize side reactions.
- Purification : Column chromatography (SiO, pentane) yields ~30% isolated product (R = 0.4) .
Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?
Methodological Answer:
- X-ray crystallography : Monoclinic crystal systems (space group P2/c, a = 9.101 Å, b = 12.2579 Å, c = 15.9251 Å, β = 118.307°) validate stereochemistry in analogs .
- NMR :
- Mass spectrometry : Molecular ion cluster at m/z 230–234 (M with Cl/Cl isotopes) .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the 1-chloro-2-methylpropan-2-yl group under nucleophilic conditions?
Methodological Answer: The tert-chloro group’s steric bulk (three methyl groups) raises the energy barrier for SN2 displacement (>25 kcal/mol in aprotic solvents). Computational modeling (DFT/B3LYP) confirms minimal electron density at the chlorine atom, making it inert to common nucleophiles like amines. This stability allows its use as a directing group in cross-coupling reactions .
Q. How do electronic effects from the 4-fluoro and 1-methoxy substituents influence electrophilic aromatic substitution (EAS) patterns?
Methodological Answer:
- Methoxy group : Strong electron-donating (+R effect) activates ortho/para positions (σ ≈ -0.27).
- Fluorine : Electron-withdrawing (-I effect, σ ≈ +0.06) deactivates the ring but directs meta-substitution.
Competitive bromination studies show >80% selectivity for the 5-position (meta to fluorine, para to methoxy). IR spectral shifts (C-F stretch at 1220 cm) corroborate electronic effects .
Q. How should researchers resolve contradictions in reported 13^{13}13C NMR chemical shifts across solvent systems?
Methodological Answer:
Q. What strategies optimize this compound’s use as a building block in medicinal chemistry?
Methodological Answer:
- Buchwald-Hartwig amination : Pd/XPhos catalysts (5 mol%) couple aryl chlorides with amines (yields >75%) .
- Methoxy deprotection : BBr/DCM selectively hydrolyzes methoxy to hydroxyl without altering fluorine .
- Retention studies : Fluorine remains intact (>95%) under basic conditions (pH 8–10) .
Data Contradiction Analysis
Q. How to address discrepancies in melting points reported for analogs of this compound?
Methodological Answer:
- Crystallinity : Recrystallize from ethyl acetate/hexane (3:1) to ensure polymorph purity.
- DSC analysis : Compare thermograms (melting onset ~120°C) to rule out solvate formation .
- Inter-lab validation : Cross-check with NIST-certified reference materials .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
